molecular formula C11H17N3O2 B592289 tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate CAS No. 871726-73-7

tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Cat. No.: B592289
CAS No.: 871726-73-7
M. Wt: 223.276
InChI Key: XSHYMCSSTAWZOW-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . They are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Molecular Structure Analysis

The molecular structure of these compounds is complex and diverse. They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions of these compounds are diverse and complex. They are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are complex and diverse. They are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazolo-fused Spirolactams : A synthesis strategy for N-2 tert-butyl pyrazolospirolactam core, relevant to tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate, was developed for acetyl-CoA carboxylase inhibitors. This involved a 10-step synthesis from ethyl 3-amino-1H-pyrazole-4-carboxylate, leading to novel acetyl-CoA carboxylase inhibitors (Huard et al., 2012).

  • Characterization of Schiff Base Compounds : Schiff base compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, sulfur, and aromatic aldehyde were characterized. These compounds, related to this compound, were analyzed using FTIR, NMR, and X-ray crystallography (Çolak et al., 2021).

Synthesis and Chemical Properties

  • Hydrogen-bonded Structures Analysis : A study examined the hydrogen-bonded structures of compounds closely related to this compound, showing significant differences in hydrogen-bonded structures due to minor changes in substituents (Trilleras et al., 2008).

  • Microwave-Assisted Multi-Component Reaction : A synthesis route for 3-(2-pyridyl)-6-(hetero)aryl-1H-pyrazolo[4,3-c]pyridines was developed, involving microwave-assisted multi-component reactions. This is relevant for the synthesis of this compound derivatives (Vilkauskaitė et al., 2013).

Potential Applications

  • Regioselectivity in Synthesis : A study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, closely related to this compound, investigated the regioselectivity and reaction media, which could be applicable for optimizing the synthesis of related compounds (Martins et al., 2012).

  • Diazotization and Formylation : Research on the diazotization and formylation of 7-amino-3-tert-butyl-8-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones may offer insights into similar processes for this compound (Mironovich & Shcherbinin, 2014).

  • Ultrasound-promoted Synthesis : The ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines demonstrates a rapid method potentially applicable for this compound (Nikpassand et al., 2010).

Future Directions

These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures 1 (5000 references, including nearly 2400 patents) and around 83,000 structures 2 (nearly 2700 references, including 1500 patents) included in SciFinder .

Biochemical Analysis

Biochemical Properties

Tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that lead to uncontrolled cell growth .

Cellular Effects

This compound has been shown to affect various cell types, including cancer cells. It inhibits cell proliferation by blocking the TRK signaling pathways, which are crucial for cell survival and growth . This compound also influences cell signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the kinase domain of TRKs, thereby inhibiting their phosphorylation and subsequent activation . This inhibition prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival . Additionally, this compound may interact with other biomolecules, such as proteins and enzymes, to exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and maintains its inhibitory activity over extended periods . Long-term studies are necessary to fully understand its degradation and potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects .

Properties

IUPAC Name

tert-butyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-8-6-12-13-9(8)7-14/h6H,4-5,7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHYMCSSTAWZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720975
Record name tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871726-73-7
Record name 1,1-Dimethylethyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871726-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate (1.0 g, 4 mmol) in EtOH (10 mL) was added hydrazine hydrate (376 mg, 10 mmol). The mixture was stirred at 80° C. for 16 hours until the reaction was shown to be complete by LCMS. The mixture was then concentrated and the residue was extracted with EA (3×30 mL) from water (30 mL). The combined organic extracts were washed with brine (20 mL), dried over anhydrous Na2SO4 and concentrated. The residue was directly for the next step (810 mg, 90% yield). LCMS: 224.1 (M+1), 114.1 (M+1-100), 168.1 (M+1-56).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step Two

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